molecular formula C19H17NO4S B2891701 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate CAS No. 2097865-40-0

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

Cat. No.: B2891701
CAS No.: 2097865-40-0
M. Wt: 355.41
InChI Key: SOUCIOYARDMSQJ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is an organic compound that features a complex structure incorporating furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzoic acid with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and furans, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzoate moiety may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-(furan-2-yl)ethyl]carbamoyl}benzoate
  • Methyl 4-{[2-(thiophen-2-yl)ethyl]carbamoyl}benzoate
  • Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}phenylacetate

Uniqueness

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCIOYARDMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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